molecular formula C13H10F2O B176286 1-Benzyloxy-2,3-difluorobenzene CAS No. 144292-53-5

1-Benzyloxy-2,3-difluorobenzene

Cat. No.: B176286
CAS No.: 144292-53-5
M. Wt: 220.21 g/mol
InChI Key: HIUKTEJLXPEDGY-UHFFFAOYSA-N
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Description

1-Benzyloxy-2,3-difluorobenzene is an organic compound with the molecular formula C13H10F2O and a molecular weight of 220.22 g/mol . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a benzyloxy group. This compound is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

1-Benzyloxy-2,3-difluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-difluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve continuous-flow processes to optimize yield and safety .

Chemical Reactions Analysis

1-Benzyloxy-2,3-difluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyloxy-2,3-difluorobenzene is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyloxy-2,3-difluorobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

1-Benzyloxy-2,3-difluorobenzene can be compared with other similar compounds, such as:

This compound is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1,2-difluoro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUKTEJLXPEDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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